Superior In Vitro Anticancer Potency of Methyl 16-Methylheptadecanoate (HDA) Compared to Co-Isolated Fatty Acid Metabolite ODA
In a direct, head-to-head comparison using the MTT assay, methyl 16-methylheptadecanoate (HDA) demonstrated significantly lower IC50 values than 9,12-octadecadienoic acid (ODA) against two human cancer cell lines. Against KB oral cancer cells, the IC50 of HDA was 18.75 ± 0.12 µg/mL, whereas ODA's IC50 was 75.50 ± 0.42 µg/mL. Against A431 skin carcinoma cells, HDA's IC50 was 37.5 ± 0.42 µg/mL, compared to 72.89 ± 0.15 µg/mL for ODA [1]. The study also validated that HDA's mechanism involves down-regulation of HSP90 and induction of ROS-dependent apoptosis, providing a mechanistic rationale for its enhanced potency [1].
| Evidence Dimension | In vitro anticancer activity (IC50, µg/mL) |
|---|---|
| Target Compound Data | KB cells: 18.75 ± 0.12; A431 cells: 37.5 ± 0.42 |
| Comparator Or Baseline | 9,12-Octadecadienoic acid (ODA): KB cells: 75.50 ± 0.42; A431 cells: 72.89 ± 0.15 |
| Quantified Difference | HDA is 4.0-fold more potent against KB cells and 1.9-fold more potent against A431 cells. |
| Conditions | MTT assay; human oral cancer KB cell line and human skin carcinoma A431 cell line; 24h incubation. |
Why This Matters
This data directly informs selection for anticancer drug discovery: HDA is a demonstrably more potent lead compound than the structurally related ODA co-isolated from the same fungal source.
- [1] Saravanakumar, K.; Vivek, R.; Boopathy, N.S.; Yaqian, L.; Kathiresan, K.; Chen, J. Anticancer potential of bioactive 16-methylheptadecanoic acid methyl ester derived from marine Trichoderma. J. Appl. Biomed. 2015, 13(3), 199-212. View Source
